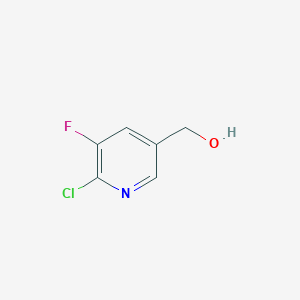

(6-CHLORO-5-FLUOROPYRIDIN-3-YL)METHANOL

Descripción general

Descripción

(6-CHLORO-5-FLUOROPYRIDIN-3-YL)METHANOL: is a chemical compound with the molecular formula C6H5ClFNO and a molecular weight of 161.561 g/mol . It is characterized by the presence of a pyridine ring substituted with chlorine and fluorine atoms, as well as a methanol group. This compound is of interest in various fields of scientific research due to its unique chemical properties.

Métodos De Preparación

The synthesis of (6-CHLORO-5-FLUOROPYRIDIN-3-YL)METHANOL typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 6-chloro-5-fluoropyridine.

Reaction Conditions: The pyridine derivative undergoes a nucleophilic substitution reaction with a suitable reagent to introduce the methanol group. This reaction is often carried out under controlled temperature and pressure conditions to ensure high yield and purity.

Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in its pure form.

Análisis De Reacciones Químicas

(6-CHLORO-5-FLUOROPYRIDIN-3-YL)METHANOL can undergo various chemical reactions, including:

Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced to form the corresponding amine using reducing agents like lithium aluminum hydride.

Substitution: The chlorine and fluorine atoms on the pyridine ring can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.

Aplicaciones Científicas De Investigación

(6-CHLORO-5-FLUOROPYRIDIN-3-YL)METHANOL has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mecanismo De Acción

The mechanism of action of (6-CHLORO-5-FLUOROPYRIDIN-3-YL)METHANOL involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparación Con Compuestos Similares

(6-CHLORO-5-FLUOROPYRIDIN-3-YL)METHANOL can be compared with other similar compounds, such as:

(6-Fluoro-3-pyridinyl)methanol: This compound lacks the chlorine atom but has similar chemical properties and applications.

(6-Chloro-3-pyridinyl)methanol: This compound lacks the fluorine atom and may exhibit different reactivity and biological activity.

(6-Chloro-5-fluoro-3-pyridinyl)boronic acid: This compound contains a boronic acid group instead of a methanol group and is used in different chemical reactions.

These comparisons highlight the unique properties of this compound, making it a valuable compound for various scientific and industrial applications.

Actividad Biológica

(6-Chloro-5-fluoropyridin-3-yl)methanol is a chemical compound that has garnered attention in the field of medicinal chemistry due to its potential biological activity. This article aims to explore the biological properties of this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C6H6ClF N O, with a molecular weight of 161.57 g/mol. The presence of chlorine and fluorine atoms in its structure contributes to its unique reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The halogen substituents enhance binding affinity, facilitating inhibition or activation of biological pathways. Key mechanisms include:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, which may lead to therapeutic effects in various diseases.

- Protein-Ligand Interactions : Its methanol group can form hydrogen bonds, stabilizing interactions with protein targets, which is crucial for drug design.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study demonstrated that it effectively inhibits the growth of Streptococcus mutans, a bacterium associated with dental caries. The minimum inhibitory concentration (MIC) values ranged from 5 to 50 µg/mL, indicating potent antibacterial activity without cytotoxic effects at tested concentrations .

Anticancer Potential

In vitro studies have suggested that this compound may possess anticancer properties. It has been evaluated against various cancer cell lines, showing selective cytotoxicity. The mechanism appears to involve apoptosis induction and cell cycle arrest at specific phases .

Case Studies

- Antibacterial Evaluation : A series of derivatives including this compound were synthesized and tested against S. mutans. Results indicated strong inhibition with effective MIC values, supporting its potential as a therapeutic agent for dental applications .

- Cytotoxicity Assays : In a study assessing the cytotoxic effects on cancer cell lines, this compound demonstrated significant selective toxicity towards malignant cells while sparing normal cells. This selectivity is crucial for developing safer anticancer therapies .

Comparative Analysis

The biological activity of this compound can be compared with other similar compounds:

| Compound Name | Antimicrobial Activity | Anticancer Activity | Notes |

|---|---|---|---|

| This compound | High | Moderate | Effective against S. mutans |

| (6-Chloro-5-bromopyridin-3-yl)methanol | Moderate | Low | Less effective than fluorinated |

| (6-Chloro-pyridin-3-yl)methanol | Low | High | More potent anticancer activity |

Propiedades

IUPAC Name |

(6-chloro-5-fluoropyridin-3-yl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClFNO/c7-6-5(8)1-4(3-10)2-9-6/h1-2,10H,3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYUHUPHNUZSVIL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1F)Cl)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClFNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.56 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.